
1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and Antibacterial Activity
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity This study outlines the synthesis of a novel series of compounds, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, and their evaluation for antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds exhibited promising results, particularly the derivatives with electron-withdrawing and electron-donating substitutions showing good effects against Gram-positive and Gram-negative bacteria respectively. The study also utilized molecular docking as a tool to understand the binding interactions of these compounds with bacterial proteins, providing a valuable insight into the potential mechanisms of action (Khumar, Ezhilarasi, & Prabha, 2018).
Antibacterial and Antitubercular Activity
Synthesis and Biological Evaluation of Chalcones and Acetyl Pyrazoline Derivatives Comprising Furan Nucleus as Antitubercular Agents This research synthesized a series of compounds, specifically 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl}ethanone, to assess their antibacterial, antifungal, and antitubercular activities. The compounds were characterized based on elemental analyses and spectral studies, showcasing a comprehensive approach to the synthesis and evaluation of these potentially bioactive compounds (Bhoot, Khunt, & Parekh, 2011).
Bioactive Compound Synthesis
Synthesis of Some Potentially Bioactive Compounds from Visnaginone This research discusses the synthesis of various compounds from visnaginone, resulting in a range of derivatives including pyrazoline, N-acetylpyrazoline, phenylpyrazoline, and isoxazoline derivatives. This study not only expands the chemical repertoire derived from visnaginone but also sets a foundation for further exploration of these compounds for potential bioactive properties (Abdel Hafez, Ahmed, & Haggag, 2001).
Antimicrobial and Antibacterial Agents
Synthesis of New Pyrazole Derivatives Containing 2-Methylquinoline Ring System A Novel Class of Potential Antimicrobial Agents
In this study, a series of pyrazole derivatives containing a 2-methylquinoline ring system were synthesized and evaluated for their antibacterial activity. The results indicated that the newly synthesized compounds showed significant antibacterial activity against a range of bacterial strains, with certain compounds being highlighted for their potent effects (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Colorimetric Fluorescent Probe for Zn2+ Detection
New Pyrazolo-quinoline Scaffold as a Reversible Colorimetric Fluorescent Probe for Selective Detection of Zn2+ Ions and its Imaging in Live Cells This study presents a novel chemosensor based on a pyrazoline structure for the selective detection of Zn2+ ions. The sensor exhibited an "OFF-ON" response to Zn2+ in aqueous media and was successfully applied for live cell imaging, demonstrating the potential application of such compounds in biological and chemical sensing technologies (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, & Ramasamy, 2017).
Propiedades
IUPAC Name |
1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11-5-3-6-13-9-14(19(20)21-18(11)13)16-10-15(17-7-4-8-25-17)22-23(16)12(2)24/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVASTWKAXZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine](/img/structure/B2651429.png)
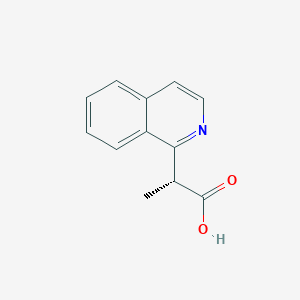

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2651436.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2651437.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2651442.png)
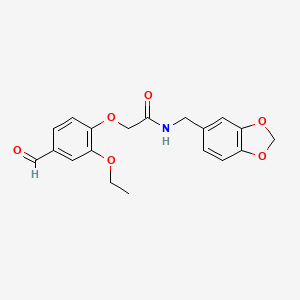
![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)
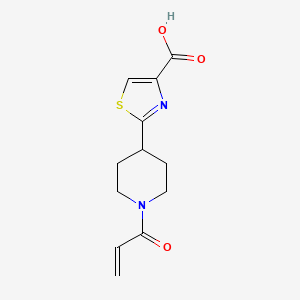
![1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2651447.png)
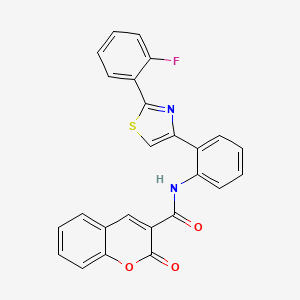
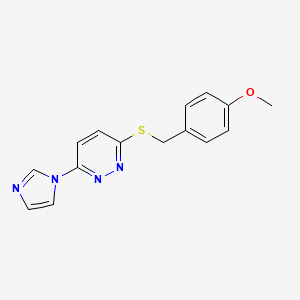
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)
